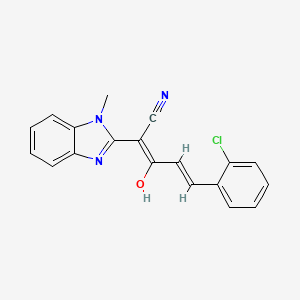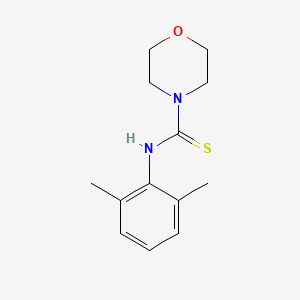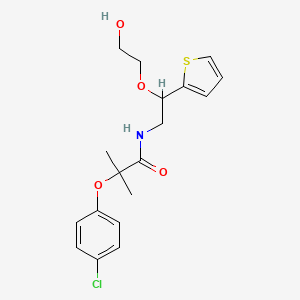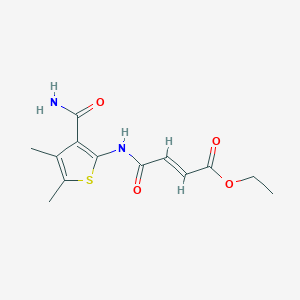
(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with carbamoyl and dimethyl groups, an ethyl ester, and an enone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and dimethyl groups. The final steps involve the formation of the enone and ester functionalities.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution Reactions:
Enone Formation: The enone moiety is typically formed via aldol condensation, where an aldehyde reacts with a ketone in the presence of a base.
Esterification: The final esterification step involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the enone moiety or to reduce the ester to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the thiophene ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties.
作用機序
The mechanism of action of (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 4-oxo-4-phenylbutanoate: Similar in having an enone and ester moiety but differs in the aromatic ring structure.
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-((3-Carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid: Similar but lacks the ester group, having a carboxylic acid instead.
Uniqueness
(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is unique due to its combination of a thiophene ring with carbamoyl and dimethyl substitutions, an enone moiety, and an ethyl ester. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
ethyl (E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-4-19-10(17)6-5-9(16)15-13-11(12(14)18)7(2)8(3)20-13/h5-6H,4H2,1-3H3,(H2,14,18)(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXZUCABDGPLRG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
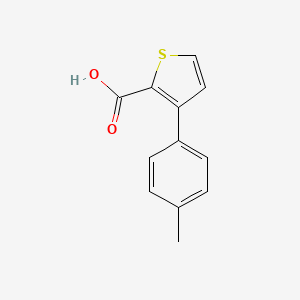
![N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide](/img/structure/B2684056.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B2684062.png)

![6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2684064.png)
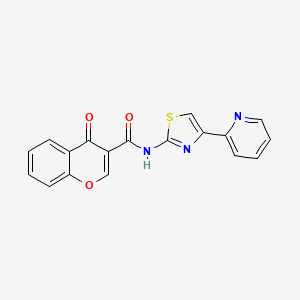
![(3,5-Dimethylphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2684068.png)
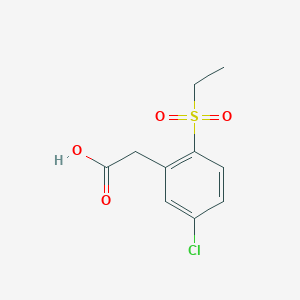
![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)
![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)
![N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2684074.png)
